1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea
Description
Properties
IUPAC Name |
1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-(2-methoxyethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-14-5-4-10-8(13)11-6-9(7-12)2-3-9/h12H,2-7H2,1H3,(H2,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KISOFXUJJYKESY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1(CC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea typically involves the reaction of cyclopropylmethylamine with 2-methoxyethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent production of high-purity 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea.
Chemical Reactions Analysis
Types of Reactions
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The methoxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of cyclopropylmethyl aldehyde or cyclopropylmethyl carboxylic acid.
Reduction: Formation of cyclopropylmethylamine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropyl group may confer stability and specificity in binding to these targets, while the urea moiety can participate in hydrogen bonding and other interactions that modulate biological activity. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Key Observations :
- Cyclopropane vs.
- Hydroxyethyl vs. Methoxyethyl : The hydroxyethyl group in increases hydrophilicity and hydrogen bonding capacity compared to the target’s methoxyethyl group, which likely improves membrane permeability .
2.2. Pharmacokinetic and Bioactivity Considerations
- Metabolic Stability : The cyclopropane in the target compound may reduce CYP450-mediated oxidation compared to phenyl or heteroaromatic analogs (e.g., ), which are prone to hydroxylation or demethylation .
- Solubility and Permeability : The methoxyethyl group in the target compound offers a balance between lipophilicity (logP ~1–2) and aqueous solubility, contrasting with the more polar hydroxyethyl group in (logP ~0.5) and the highly lipophilic 3-isopropylphenyl group in (logP ~2.5) .
- Receptor Selectivity : The cyclopropane’s rigidity may confer selectivity for conformational epitopes in enzymes or receptors, whereas flexible chains (e.g., piperidinylmethyl in ) allow broader binding modes .
Biological Activity
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea is a synthetic organic compound with the molecular formula . This compound features a unique structural configuration that includes a cyclopropyl group, hydroxymethyl substituent, and a urea moiety. Due to its structural characteristics, it has garnered interest in medicinal chemistry for its potential biological activities and applications in drug development.
Structural Characteristics
The compound's structure allows for various interactions with biological targets, which is crucial for its pharmacological properties. The presence of the urea group is particularly significant, as it is known to facilitate binding interactions with enzymes and receptors.
The biological activity of 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, modulating their activity through competitive or non-competitive binding.
- Receptor Interaction : It can interact with various receptors, potentially influencing signaling pathways related to cellular responses.
- Chemical Reactivity : The compound can undergo various chemical reactions, leading to the formation of derivatives that may exhibit enhanced biological activity.
Biological Activity Data
Research has indicated that compounds similar to 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(2-methoxyethyl)urea can exhibit a range of biological activities, including antibacterial and anticancer properties. Below is a summary table of relevant findings from studies on similar compounds:
Case Studies
Several studies have explored the biological activity of urea derivatives similar to our compound:
- Antibacterial Activity : A study evaluated a series of pyrazolyl-ureas against common bacterial strains. The results demonstrated moderate antibacterial activity, with minimum inhibitory concentrations (MICs) around 250 μg/mL for tested strains such as Staphylococcus aureus and Escherichia coli .
- Enzyme Inhibition Studies : Research on urea derivatives has shown promising results as inhibitors of human carbonic anhydrase II (hCA II), a metalloenzyme involved in critical physiological processes. Compounds exhibited IC50 values ranging from 16.2 to 50.2 nmol/L, indicating potential therapeutic applications in conditions where hCA II is implicated .
- Cytostatic Effects : Tricyclic analogues similar to the compound were tested for their cytostatic effects against herpes simplex viruses (HSV). These analogues showed significant activity comparable to established antiviral agents like acyclovir, highlighting their potential in antiviral therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
